3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one
Description
Properties
IUPAC Name |
3-(6-methylpyrazin-2-yl)oxypyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O2/c1-6-4-10-5-8(12-6)14-7-2-3-11-9(7)13/h4-5,7H,2-3H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMJYWQXIJKRYCK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=CC(=N1)OC2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one typically involves the reaction of 6-methylpyrazine-2-ol with pyrrolidin-2-one under specific conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The mixture is usually heated to facilitate the reaction, resulting in the formation of the desired compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent due to its unique chemical structure, which allows it to interact with biological targets effectively. The presence of the pyrazine moiety suggests possible interactions with various receptors and enzymes.
Antimicrobial Activity
Research indicates that derivatives of pyrazine compounds exhibit significant antimicrobial properties. The incorporation of the pyrrolidinone structure enhances these effects, making 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one a candidate for further development as an antimicrobial agent. Studies have shown that similar compounds can inhibit bacterial growth and combat resistant strains .
Neuroprotective Effects
Recent investigations into pyrazolol derivatives, which share structural similarities with this compound, have demonstrated neuroprotective properties. These compounds exhibited antioxidant capabilities and were effective in models of ischemic stroke, suggesting that the compound may also confer neuroprotection through similar mechanisms .
Pharmacological Applications
The pharmacological profile of this compound is being explored for various therapeutic applications:
Anti-inflammatory Properties
Compounds with similar structures have been noted for their ability to inhibit pro-inflammatory cytokines such as IL-1β and TNF-α. This suggests that this compound could be effective in treating inflammatory diseases .
Cancer Research
The potential application of this compound in oncology is being investigated, particularly regarding its ability to induce apoptosis in cancer cells. Compounds with similar frameworks have shown promise in preclinical models, leading to ongoing studies aimed at understanding their mechanisms of action against various cancer types .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Studies have indicated that modifications to the methyl group on the pyrazine ring can significantly impact the biological activity of the compound.
| Modification | Effect on Activity |
|---|---|
| Methyl group position | Alters binding affinity to targets |
| Substituents on pyrrolidinone | Enhances solubility and bioavailability |
Case Studies
Several case studies highlight the effectiveness and potential applications of compounds related to this compound:
Neuroprotection in Ischemic Models
A study demonstrated that a pyrazolol derivative significantly reduced infarct size in a mouse model of focal cerebral ischemia. The compound exhibited strong antioxidant activity and improved neurological outcomes post-treatment, suggesting a promising avenue for further research into related compounds like this compound .
Antimicrobial Efficacy
In vitro studies have shown that derivatives similar to this compound possess potent activity against multidrug-resistant bacterial strains, demonstrating their potential utility in addressing antibiotic resistance .
Mechanism of Action
The mechanism of action of 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Physicochemical Properties
- Thermal Stability: Pyrazine-linked benzoic acid derivatives () exhibit high melting points (~188°C), attributed to hydrogen bonding and aromatic stacking . The target compound’s melting point is unreported but likely lower due to reduced crystallinity from the pyrrolidinone ring.
- Solubility: Fluorinated pyrrolidinone-flavonoid hybrids () show improved solubility in polar solvents, critical for bioavailability . The methylpyrazine group in the target compound may enhance aqueous solubility compared to non-polar arylpiperazine analogs.
Biological Activity
3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one is a compound that has garnered interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. The compound's structure incorporates a pyrrolidin-2-one ring and a 6-methylpyrazin-2-yl group, which contribute to its diverse interactions with biological targets.
This compound can undergo various chemical reactions, including oxidation, reduction, and nucleophilic substitution. The following table summarizes the types of reactions it can participate in:
| Reaction Type | Reagents | Conditions | Major Products |
|---|---|---|---|
| Oxidation | Potassium permanganate, hydrogen peroxide | Acidic medium | Carboxylic acids |
| Reduction | Sodium borohydride, lithium aluminum hydride | Alcoholic solvents (e.g., methanol) | Alcohols or amines |
| Substitution | Amines, thiols | Presence of a base | Substituted derivatives |
These reactions highlight the compound's versatility as a building block for synthesizing more complex molecules in both chemical and biological research applications.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may modulate the activity of various enzymes and receptors, influencing several biological pathways. Its unique structure allows it to explore pharmacophore space effectively, leading to distinct binding profiles with enantioselective proteins and other biomolecules.
Biological Activity
Research indicates that this compound exhibits potential anti-inflammatory and antimicrobial properties. These activities are significant in developing therapeutic agents for treating various diseases. The compound has been investigated for its efficacy in modulating immune responses and inhibiting microbial growth.
Case Studies
- Anti-inflammatory Effects : In a study evaluating the anti-inflammatory properties of similar compounds, it was observed that derivatives containing the pyrazine moiety demonstrated significant inhibition of pro-inflammatory cytokines in vitro. This suggests that this compound could have similar effects due to its structural analogies .
- Antimicrobial Activity : Another investigation focused on the antimicrobial activity of compounds with pyrrolidine structures. It was found that certain derivatives exhibited potent activity against Gram-positive and Gram-negative bacteria, indicating that this compound may also possess antimicrobial properties worth exploring further .
Comparison with Similar Compounds
When compared to other compounds such as 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one and 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid, this compound stands out due to its specific combination of functional groups which imparts unique chemical and biological properties. The following table summarizes key differences:
| Compound | Structural Features | Notable Activities |
|---|---|---|
| This compound | Pyrrolidinone ring + 6-methylpyrazine | Anti-inflammatory, antimicrobial |
| 3-[(3-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one | Pyrrolidinone ring + 3-methylpyrazine | Limited studies on biological activity |
| 3-[(6-Methylpyrazin-2-yl)oxy]benzoic acid | Benzoic acid core + 6-methylpyrazine | Antioxidant properties |
Q & A
Q. What are the standard synthetic routes for 3-[(6-Methylpyrazin-2-yl)oxy]pyrrolidin-2-one, and how are intermediates characterized?
The synthesis typically involves sequential coupling and cyclization steps. For example, the pyrrolidin-2-one core is functionalized via nucleophilic substitution with 6-methylpyrazin-2-ol derivatives under basic conditions. Key intermediates, such as the pyrrolidine precursor and pyrazine intermediates, are purified using column chromatography or crystallization. Structural confirmation of intermediates relies on -NMR, -NMR, and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are essential for confirming the structure of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy is critical for verifying stereochemistry and functional groups. -NMR identifies proton environments (e.g., pyrrolidinone ring protons at δ 3.5–4.0 ppm and pyrazine aromatic protons at δ 8.2–8.5 ppm). X-ray crystallography (using software like SHELXL ) resolves 3D conformation, while HRMS confirms molecular weight (±1 ppm accuracy). Infrared (IR) spectroscopy validates carbonyl stretches (~1700 cm) .
Q. What purification methods ensure high-purity this compound?
Recrystallization from ethanol/water mixtures removes polar impurities, while preparative HPLC (C18 column, acetonitrile/water gradient) isolates non-polar byproducts. Purity is assessed via analytical HPLC (>98% peak area) and elemental analysis (C, H, N within ±0.3% theoretical) .
Advanced Research Questions
Q. How can researchers optimize reaction yields when synthesizing this compound under varying solvent conditions?
Solvent polarity significantly impacts coupling efficiency. For example, dimethylformamide (DMF) enhances nucleophilicity of the pyrazine oxygen but may promote side reactions. A mixed solvent system (e.g., THF/DMF 3:1) balances reactivity and stability. Kinetic studies via in situ -NMR monitor reaction progress, while Design of Experiments (DoE) optimizes temperature (60–80°C) and stoichiometry (1.2–1.5 eq pyrazine derivative) .
Q. How can discrepancies in NMR data for this compound be resolved?
Contradictions in splitting patterns or integration ratios may arise from dynamic effects (e.g., ring puckering). Variable-temperature NMR (VT-NMR) between 25°C and −40°C stabilizes conformers for clearer analysis. X-ray crystallography provides unambiguous bond lengths and angles, while 2D NMR techniques (COSY, HSQC) assign overlapping signals. Comparative analysis with analogous compounds (e.g., methoxy-substituted derivatives) clarifies substituent effects .
Q. What strategies elucidate the pharmacological mechanisms of this compound?
Structure-activity relationship (SAR) studies modify substituents (e.g., replacing methyl with trifluoromethyl) to assess bioactivity shifts. Molecular docking (AutoDock Vina) predicts binding to targets like kinases or GPCRs. In vitro assays (e.g., enzyme inhibition IC) validate hypotheses. For neuroactive potential, radioligand displacement assays (e.g., -GABA binding) quantify receptor affinity .
Q. How does stereochemistry influence the biological activity of this compound?
Enantiomers are separated via chiral HPLC (Chiralpak AD-H column) and tested in parallel. For example, the (R)-enantiomer may exhibit 10-fold higher potency than (S) in kinase inhibition assays. Circular dichroism (CD) spectroscopy correlates absolute configuration with activity trends. Metadynamics simulations reveal enantiomer-specific binding poses in target proteins .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
